molecular formula C13H16Cl3NO B1662214 Clorgyline hydrochloride CAS No. 17780-75-5

Clorgyline hydrochloride

Cat. No.: B1662214
CAS No.: 17780-75-5
M. Wt: 308.6 g/mol
InChI Key: BBAZDLONIUABKI-UHFFFAOYSA-N
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Description

Clorgyline hydrochloride is a potent and selective irreversible inhibitor of monoamine oxidase A (MAO-A). It is structurally related to pargyline and is primarily used in scientific research. This compound has been studied for its potential antidepressant properties and its ability to inhibit the efflux pump activities of certain fungi .

Mechanism of Action

Target of Action

Clorgyline hydrochloride is an irreversible and selective inhibitor of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Mode of Action

As a selective MAO-A inhibitor, this compound binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines . This results in an increase in the levels of these neurotransmitters, which can affect mood and behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system, specifically the metabolic pathways of serotonin, norepinephrine, and dopamine . By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged neurotransmitter activity .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of monoamine neurotransmitters. This can result in various effects, depending on the specific neurotransmitter involved. For example, increased serotonin levels can lead to mood elevation, making this compound potentially useful as an antidepressant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as tyramine in food, can interact with MAO inhibitors, leading to a potentially dangerous increase in blood pressure . Therefore, individuals taking MAO inhibitors like this compound are often advised to avoid foods high in tyramine .

Preparation Methods

Clorgyline hydrochloride can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 2,4-dichlorophenol with propargylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl iodide to yield clorgyline. The final step involves the conversion of clorgyline to its hydrochloride salt form .

Chemical Reactions Analysis

Clorgyline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clorgyline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Clorgyline hydrochloride is structurally related to other monoamine oxidase inhibitors such as pargyline and selegiline. it is unique in its selectivity for MAO-A over MAO-B. Similar compounds include:

This compound’s high selectivity for MAO-A and its ability to inhibit efflux pump activities in fungi make it a valuable tool in scientific research.

Biological Activity

Clorgyline hydrochloride is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), primarily used in research settings to study the role of monoamines in various physiological and pathological processes. This compound has garnered attention for its potential therapeutic benefits, particularly in the treatment of mood disorders, anxiety, and certain neurodegenerative conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on neurotransmitter levels, and implications for clinical use.

Clorgyline functions as a potent inhibitor of MAO-A, an enzyme responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, clorgyline effectively increases the levels of these neurotransmitters in the brain, which can lead to enhanced mood and reduced anxiety.

Key Pharmacological Properties

  • Selectivity : Clorgyline exhibits a high selectivity for MAO-A with Ki values of 0.054 µM for MAO-A and 58 µM for MAO-B .
  • Potency : The compound has IC50 values of 0.0012 µM for MAO-A and 1.9 µM for MAO-B, indicating its strong inhibitory effect on MAO-A .
  • Additional Activities : Clorgyline also acts as a σ1 receptor inhibitor with an IC50 value of 31 nM .

Effects on Neurotransmitter Levels

Research indicates that clorgyline significantly elevates striatal levels of serotonin (5-HT) and norepinephrine (NE) while decreasing dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine (DA). This suggests that clorgyline's inhibition of MAO-A reduces the metabolism of DA, leading to increased availability of these crucial neurotransmitters .

Table 1: Effects of Clorgyline on Neurotransmitter Levels

CompoundDose (mg/kg)Effect on 5-HT LevelsEffect on NE LevelsEffect on DOPAC Levels
Clorgyline1.5↑ Significant↑ Significant↓ Significant
Control-BaselineBaselineBaseline

Behavioral Studies

In animal models, clorgyline has demonstrated anxiolytic and antidepressant-like effects. For instance, in YAC128 HD mice, treatment with clorgyline (1.5 mg/kg for 21 days) resulted in approximately 90% inhibition of MAO-A activity in cortical tissue and improved anxiety-like behaviors .

Case Studies

A double-blind trial comparing clorgyline with clomipramine in patients with obsessive-compulsive disorder showed no significant improvement overall with clorgyline treatment; however, individual patient responses varied . This variability underscores the need for further research into patient-specific factors that may influence treatment efficacy.

Anticancer Properties

Recent studies have indicated that clorgyline may possess protective effects against cellular damage from radiation. In vitro studies showed that clorgyline could reduce apoptosis in nonmalignant cells exposed to ionizing radiation by increasing levels of anti-apoptotic proteins like Bcl-2 .

Table 2: Radioprotective Effects of Clorgyline

Cell LineRadiation Dose (Gy)Clorgyline Concentration (M)Survival Rate (%)
HaCaT0.510^-9↑ Increased
HaCaT510^-9↑ Increased

Fungal Resistance Studies

Clorgyline has also been identified as a broad-spectrum inhibitor of fungal efflux pumps, particularly against azole-resistant strains of Candida albicans. It enhances the efficacy of azole antifungals by inhibiting efflux pumps responsible for drug resistance .

Implications for Treatment

The ability of clorgyline to inhibit fungal efflux pumps presents potential applications in treating fungal infections resistant to conventional therapies. This property could be especially beneficial in immunocompromised patients or those with chronic infections.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAZDLONIUABKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045778
Record name N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID3045778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17780-75-5
Record name Clorgyline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17780-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Clorgyline hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLORGILINE HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306
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Record name N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948
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Record name CLORGILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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